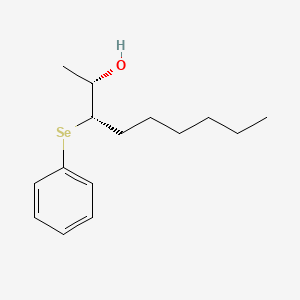
2-Methylpyridin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyridin-4(3H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a keto group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyridin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylpyridine with an oxidizing agent can yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpyridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methylpyridin-4-ol.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional functional groups.
Reduction: Formation of 2-methylpyridin-4-ol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Methylpyridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylpyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with signaling pathways involved in inflammation, such as the NF-kB pathway.
Comparaison Avec Des Composés Similaires
2-Methylpyridin-4(3H)-one can be compared with other similar compounds, such as:
2-Methylpyridine: Lacks the keto group at the 4-position, resulting in different chemical properties and reactivity.
4-Hydroxypyridine: Contains a hydroxyl group instead of a keto group, leading to different biological activities.
2,4-Dimethylpyridine: Has an additional methyl group at the 4-position, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
832129-72-3 |
|---|---|
Formule moléculaire |
C6H7NO |
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
2-methyl-3H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO/c1-5-4-6(8)2-3-7-5/h2-3H,4H2,1H3 |
Clé InChI |
UWINDMSCWSNWED-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)
![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)






![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)

